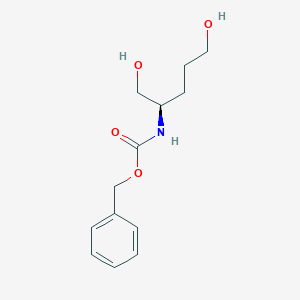

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

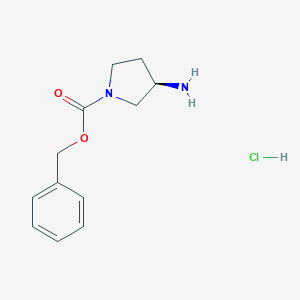

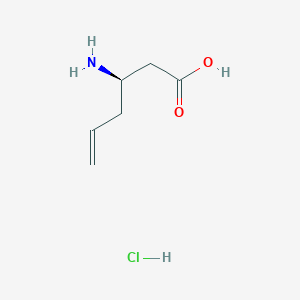

Enantioselective Synthesis Analysis

The synthesis of benzyl carbamate derivatives has been a subject of interest due to their potential applications in medicinal chemistry. One study describes an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step involves an iodolactamization, leading to a highly functionalized compound. This process was optimized to a single-pot transformation, enhancing efficiency .

Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives is crucial for their biological activity. In the context of estrogen receptor binding, the positioning of hydroxy groups on the benzo[a]carbazole derivatives significantly affects their binding affinities. Optimal receptor binding is achieved with specific hydroxy group placements, which also influence the estrogenic or anti-estrogenic properties of these compounds .

Chemical Reactions Analysis

Rhodium-catalyzed reactions have been employed to synthesize various benzyl carbamate derivatives. For instance, Rh(III)-catalyzed cascade annulation of 2-arylindoles with α-diazo carbonyl compounds has been used to create benzo[a]carbazoles with high regio-selectivity and atom efficiency . Another study utilized Rh(III)-catalyzed annulation/C-H activation of o-ethynylanilines with diazo compounds, which involved a 1,4-rhodium migration to rapidly form benzo[a]carbazoles .

Physical and Chemical Properties Analysis

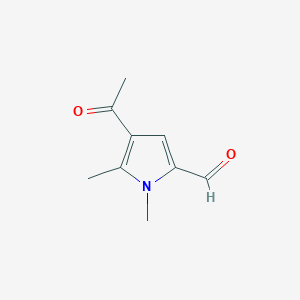

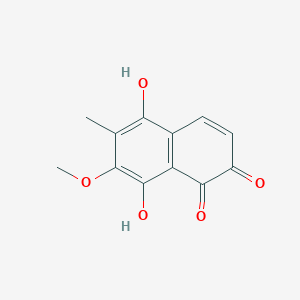

The physical and chemical properties of benzyl carbamate derivatives, such as their phytotoxicity, have been investigated. Carbamate compounds synthesized from 1,3-dimethyl-4-acyl-5-hydroxypyrazoles showed varying degrees of phytotoxicity on seed germination and seedling growth, with less impact on rice and turf seedlings compared to radish and green pea seedlings . Additionally, the synthesis of (R)-tert-butyl benzyl carbamate from L-Serine demonstrated the importance of protecting groups and the Corey-Fuchs reaction in the overall yield of the synthesis process .

Relevant Case Studies

Case studies involving benzyl carbamate derivatives have shown their potential in inhibiting estrogen receptor-positive breast cancer cells and hormone-dependent mammary tumors . Another derivative, isosorbide-2-benzyl carbamate-5-salicylate, was found to be a highly potent and selective inhibitor of butyrylcholinesterase, indicating its potential for therapeutic applications .

Scientific Research Applications

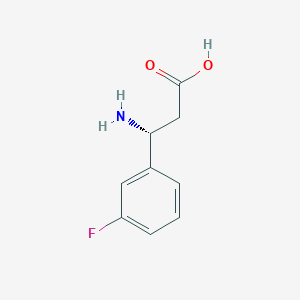

Chemical Structure and Metabolism

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a compound that belongs to the broader class of benzimidazole carbamates, which have been extensively studied for their chemotherapeutic effects and metabolic pathways. An investigation on the effects of similar compounds, such as albendazole and mebendazole, on parasitic infections illustrates the relevance of benzimidazole carbamates in pharmacology (McCracken, Lipkowitz, & Dronen, 2004). Moreover, the metabolism of carbamates, including their hydrolysis, provides insights into the design of drugs or prodrugs, highlighting the significance of understanding the structural and metabolic characteristics for pharmaceutical applications (Vacondio, Silva, Mor, & Testa, 2010).

Catalytic and Synthetic Applications

The synthesis of methylene-linked liquid crystal dimers and the exploration of their transitional properties, such as in the creation of new nematic phases, demonstrate the potential utility of benzyl carbamates in material science and chemistry. These compounds can influence the design and development of materials with specific optical and physical properties, contributing to advancements in liquid crystal technology (Henderson & Imrie, 2011).

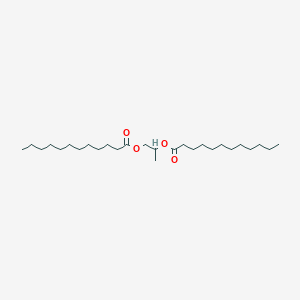

Hydrogenation of Furfural Derivatives

The catalytic hydrogenation of furfural and its derivatives to produce pentanediols, such as 1,2-pentanediol and 1,5-pentanediol, underscores the role of catalytic processes in green chemistry. This application is significant for the production of high-value chemicals from renewable resources, showcasing the potential of benzyl carbamates in catalyzing environmentally friendly reactions (Tan, Su, Gao, Cui, Wang, & Zhao, 2021).

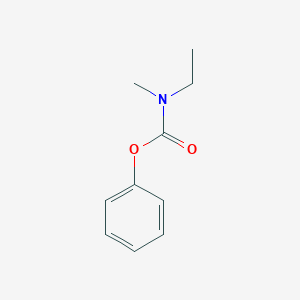

Reductive Carbonylation and Nitro Compound Reduction

The use of carbon monoxide (CO) in the reductive carbonylation of nitro aromatics, leading to the formation of carbamates, highlights the versatility of carbamates in synthetic organic chemistry. This process is integral to the development of new synthetic pathways for producing valuable chemical intermediates and products, illustrating the chemical utility and application of this compound analogs in industrial chemistry (Tafesh & Weiguny, 1996).

Safety and Hazards

The safety information available indicates that “®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate” has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONUZQBHASYEAL-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373869 |

Source

|

| Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478646-28-5 |

Source

|

| Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.